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Compound of Interest

Compound Name: cis-Tranexamic Acid-13C2,15N

CAS No.: 1557000-06-2

Cat. No.: B585350 Get Quote

Protocol ID: AN-TXA-GCMS-2026 | Version: 2.1 Methodology: Aqueous-Phase Derivatization

with Ethyl Chloroformate (ECF)

Executive Summary & Strategic Rationale
Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine, used widely as an

antifibrinolytic agent. Its zwitterionic nature and high polarity make it non-volatile, presenting a

significant challenge for Gas Chromatography-Mass Spectrometry (GC-MS).

While LC-MS/MS is often the default for polar analytes, GC-MS remains a powerful, cost-

effective alternative for clinical laboratories, provided the derivatization strategy is robust.

The "Senior Scientist" Insight: Many protocols suggest silylation (e.g., using BSTFA or

MTBSTFA). However, silylation requires a completely anhydrous environment. In plasma

bioanalysis, removing every trace of water is time-consuming and prone to error, leading to

hydrolysis of the derivative and poor reproducibility.

Our Approach: This protocol utilizes Ethyl Chloroformate (ECF). Unlike silylating agents, ECF

reacts instantly with amino and carboxyl groups in an aqueous medium. This allows for

simultaneous derivatization and liquid-liquid extraction (LLE), significantly reducing sample

preparation time and improving throughput.
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The Derivatization Chemistry
The reaction involves a dual mechanism occurring in a biphasic system

(Water/Ethanol/Pyridine phase + Chloroform phase):

Carboxyl Group: Converted to an ethyl ester via ethanol (catalyzed by ECF/Pyridine).

Amino Group: Converted to an ethoxycarbonyl (carbamate) derivative by ECF.

This transforms the polar TXA into N-ethoxycarbonyl-tranexamic acid ethyl ester, a volatile,

non-polar compound suitable for GC.

Internal Standard (IS) Selection
To satisfy FDA/EMA bioanalytical guidelines, a stable isotope-labeled internal standard is

mandatory to compensate for extraction efficiency and matrix effects.

Selected IS:Tranexamic Acid-13C2, 15N (or alternatively TXA-d2).

Rationale: Co-elutes with the analyte but is mass-resolved, providing the highest precision.
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Figure 1: Step-by-step workflow for the simultaneous derivatization and extraction of

Tranexamic Acid.
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Materials & Reagents
Analyte: Tranexamic Acid (Reference Standard).

Internal Standard: Tranexamic Acid-13C2, 15N.

Reagent A (Derivatization): Ethyl Chloroformate (ECF).

Reagent B (Catalyst/Medium): Ethanol:Pyridine (4:1 v/v).

Extraction Solvent: Chloroform (containing 1% ECF to prevent hydrolysis).

Buffer: 1M Sodium Bicarbonate (NaHCO3) - adjusts pH to ~9-10 for optimal reaction.

Step-by-Step Procedure
Sample Preparation:

Aliquot 100 µL of patient plasma into a 2 mL glass vial.

Add 10 µL of Internal Standard working solution (e.g., 50 µg/mL).

Protein Precipitation & Basification:

Add 200 µL of Reagent B (Ethanol:Pyridine).

Vortex for 10 seconds.

Note: The pyridine acts as an HCl scavenger and catalyst; ethanol acts as the

esterification alcohol.

Derivatization (The Critical Step):

Add 50 µL of Ethyl Chloroformate (ECF).

Vortex vigorously for 30 seconds. Gas evolution (CO2) is normal.

Extraction:
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Add 300 µL of 1M NaHCO3 (aq).

Add 400 µL of Chloroform.

Vortex for 60 seconds to extract the derivative into the chloroform (bottom) layer.

Separation:

Centrifuge at 3,000 x g for 5 minutes.

Transfer the bottom organic layer to a GC vial with a glass insert.

Optional: Add a pinch of anhydrous Na2SO4 to the vial to remove trace moisture.

Instrumental Analysis (GC-MS)
Gas Chromatography Parameters

System: Agilent 7890B / 5977B MSD (or equivalent).

Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 µm).

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Inlet: Splitless mode, 260°C.

Injection Volume: 1 µL.

Temperature Program:

Stage Rate (°C/min) Value (°C) Hold Time (min)

Initial - 100 1.0

Ramp 1 20 280 3.0

| Post Run | - | 300 | 1.0 |

Mass Spectrometry Parameters
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Source Temp: 230°C

Quad Temp: 150°C

Transfer Line: 280°C

Mode: Selected Ion Monitoring (SIM)

SIM Table (Quantification):

Compound Target Ion (m/z) Qualifier Ions (m/z)
Retention Time
(approx)

TXA-Derivative 140 168, 212 6.8 min

TXA-IS 143 171, 215 6.8 min

Note: The base peak m/z 140 corresponds to the fragment [CH2=N-COOC2H5]+ derived from

the amine side chain.

Validation & Quality Control (Self-Validating
Systems)
To ensure Trustworthiness, the method must include these checkpoints:

Linearity: Construct a calibration curve from 0.5 µg/mL to 100 µg/mL. The correlation

coefficient (

) must be

.

Recovery Check: Compare the peak area of a pre-extraction spiked sample vs. a post-

extraction spiked sample. ECF methods typically yield >90% recovery.

Carryover: Inject a solvent blank immediately after the highest standard (ULOQ). Peak area

in the blank must be <20% of the LLOQ.
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Figure 2: Decision tree for batch acceptance based on bioanalytical validation criteria.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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